N-(1,1'-Biphenyl)-2-yl-N-hydroxyacetamide
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Overview
Description
N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide is an organic compound that features a biphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide typically involves the reaction of biphenyl-2-amine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production of N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, often involving:
Continuous Stirring: To ensure uniform reaction conditions
Temperature Control: To maintain optimal reaction rates
Purification Steps: Including recrystallization or chromatography to isolate the pure compound
Chemical Reactions Analysis
Types of Reactions
N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Employing reducing agents such as lithium aluminum hydride
Substitution: Particularly electrophilic aromatic substitution due to the biphenyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst
Major Products
Oxidation: Can lead to the formation of carboxylic acids or ketones
Reduction: Typically yields amines or alcohols
Substitution: Results in halogenated biphenyl derivatives
Scientific Research Applications
N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential as a ligand in biochemical assays
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The biphenyl group allows for π-π interactions with aromatic amino acids in proteins, while the acetamide moiety can form hydrogen bonds, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
- Biphenyl derivatives with central units based on oligomeric 1,6-hexamethylene diisocyanate
Uniqueness
N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide is unique due to its specific combination of a biphenyl group and an acetamide moiety. This structure imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications .
Biological Activity
N-(1,1'-Biphenyl)-2-yl-N-hydroxyacetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several chemical transformations. The compound can be synthesized through a reaction involving biphenyl derivatives and N-hydroxyacetamide. The structural formula is represented as follows:
- Chemical Formula : C19H19N1O1
- Molecular Weight : 285.37 g/mol
The compound exhibits various biological activities, primarily through its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes linked to bacterial virulence. For instance, its analogs have demonstrated inhibition of the CrtM enzyme in Staphylococcus aureus, which is crucial for staphyloxanthin biosynthesis, a virulence factor in this pathogen .
- Antimicrobial Properties : The compound's ability to disrupt bacterial processes has been highlighted in studies showing a reduction in bacterial burden when treated with related compounds .
Table 1: Biological Activity Summary of this compound
Case Studies
Case Study 1: Inhibition of Staphylococcus aureus Virulence
In a study focusing on the virulence factors of S. aureus, this compound showed significant inhibition of staphyloxanthin production. The compound's IC50 was recorded at 8 µM, demonstrating its efficacy as an antimicrobial agent. This study emphasized the importance of targeting specific biosynthetic pathways in bacteria to reduce virulence and pathogenicity .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using Caco-2 cells to evaluate the safety profile of this compound. The results indicated that the compound did not significantly affect cell viability at concentrations up to 100 µM, suggesting a favorable safety profile for potential therapeutic applications .
Properties
CAS No. |
30272-56-1 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-hydroxy-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H13NO2/c1-11(16)15(17)14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10,17H,1H3 |
InChI Key |
WTOODOBBVZXDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1C2=CC=CC=C2)O |
Origin of Product |
United States |
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